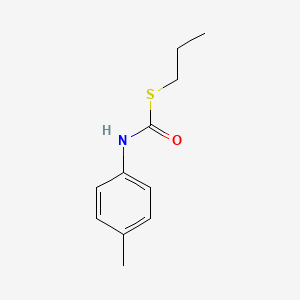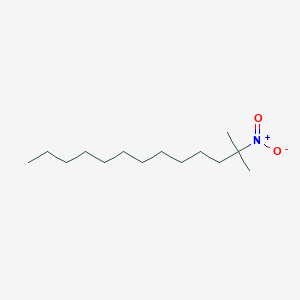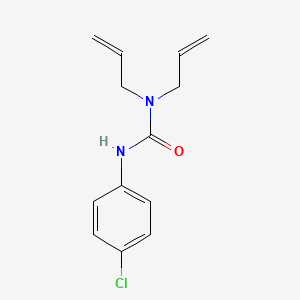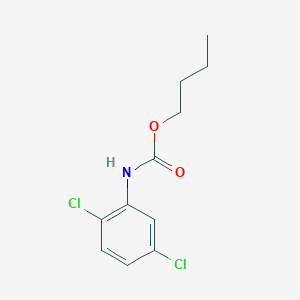
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro and phenyl group, and an ethane-1,2-diamine moiety with diethyl substitutions. The hydrobromide salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide typically involves multi-step organic reactions. The starting material, 6-chloro-2-phenylquinoline, undergoes a series of reactions including halogenation, nucleophilic substitution, and amination to introduce the ethane-1,2-diamine moiety. The final step involves the formation of the hydrobromide salt to enhance the compound’s properties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the ethane-1,2-diamine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups to the compound.
科学的研究の応用
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The ethane-1,2-diamine moiety may interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-2-phenylquinoline: Shares the quinoline core but lacks the ethane-1,2-diamine moiety.
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine: Similar structure with dimethyl instead of diethyl substitutions.
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride: Different salt form with hydrochloride instead of hydrobromide.
Uniqueness
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine hydrobromide is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
853344-36-2 |
|---|---|
分子式 |
C21H25BrClN3 |
分子量 |
434.8 g/mol |
IUPAC名 |
N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C21H24ClN3.BrH/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21;/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24);1H |
InChIキー |
LQYQWOHURXJTED-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)









![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)



